N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyrazine heterocycle and a 2-methoxyphenyl substituent. Its structure combines a 1,2,4-triazole core substituted with methyl and pyrazin-2-yl groups, linked via a sulfanyl bridge to an acetamide moiety.
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N6O2S/c1-22-15(12-9-17-7-8-18-12)20-21-16(22)25-10-14(23)19-11-5-3-4-6-13(11)24-2/h3-9H,10H2,1-2H3,(H,19,23) |
InChI Key |
OXDJUBCTPAFYEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole scaffold is synthesized via cyclization reactions. Key strategies include:
Method 1: Hydrazine-Nitrile Cyclization
-
Reagents : Hydrazine hydrate, 4-methyl-5-(pyrazin-2-yl)pentanenitrile, acidic catalyst (e.g., HCl).
-
Mechanism : Nucleophilic attack of hydrazine on the nitrile group, followed by cyclization to form the triazole ring. The methyl and pyrazinyl groups are introduced during this step.
Method 2: Click Chemistry (Azide-Alkyne Cycloaddition)
-
Reagents : Pyrazin-2-yl acetylene, azide precursor, Cu(I) catalyst.
-
Conditions : Room temperature in aqueous/organic solvent mixtures .
-
Outcome : Forms the triazole ring with regioselectivity, though this method may require additional functionalization for the 4-methyl group.
Yield Comparison
Sulfanyl Group Introduction
The sulfanyl (-S-) moiety is introduced at position 3 of the triazole via nucleophilic substitution:
Halogenation and Thiolation
-
Bromination : React the triazole with N-bromosuccinimide (NBS) in DMF to generate a bromide intermediate.
-
Thiolation : Displace bromide with sodium hydrosulfide (NaSH) in ethanol under reflux .
Reaction Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, DMF | 60°C, 4 hrs | 80% |
| Thiolation | NaSH, EtOH | Reflux, 6 hrs | 75% |
Acetamide Linkage Formation
The sulfanyl group is coupled with 2-chloroacetamide to form the sulfanylacetamide intermediate:
Amide Bond Formation
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12 hrs |
| Solvent | DMF |
| Catalyst | K₂CO₃ |
Methoxyphenyl Group Attachment
The final step involves coupling the acetamide intermediate with 2-methoxyphenylamine :
Nucleophilic Aromatic Substitution
-
Reagents : 2-Methoxyphenylamine, EDCI (coupling agent), HOBt.
Optimized Protocol
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Coupling | EDCI/HOBt, DCM | 0°C → RT, 24 hrs | 70% |
Purification and Characterization
-
Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) for intermediates.
-
Spectroscopy :
-
¹H NMR : Confirms aromatic protons (δ 6.8–7.5 ppm) and triazole NH (δ 8.1–8.5 ppm).
-
HRMS : Validates molecular ion peak (e.g., [M+H]⁺ = 373.12 for the final compound).
-
Research Findings and Challenges
-
Scalability : Industrial production requires optimization of reaction times and solvent systems .
-
Functional Group Sensitivity : The pyrazinyl group may undergo side reactions under strong oxidizing conditions .
-
Biological Relevance : Analogues with triazole-pyrazine motifs show antimicrobial and anticancer activity, guiding synthetic prioritization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrazinyl group, potentially altering the compound’s biological activity.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyrazinyl derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, such as antifungal, antibacterial, or anticancer activities.
Industry
Agriculture: Triazole derivatives can be used as fungicides or herbicides.
Pharmaceuticals: Used in the formulation of various drugs.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural and functional distinctions from similar derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Impact: The pyrazin-2-yl group in the target compound introduces a smaller, electron-deficient heterocycle compared to pyridinyl analogs (e.g., VUAA-1, OLC-12). This may reduce steric bulk and alter binding affinity in biological targets like Orco channels .
Substituent Positioning :
- The 2-methoxyphenyl group contrasts with 4-substituted aryl analogs (e.g., 4-ethylphenyl in VUAA-1, 4-methoxyphenyl in CAS 338425-44-8). The ortho-methoxy group may introduce steric hindrance or electronic effects that modulate receptor interactions .
Biological Activity Trends: Orco Agonists: VUAA-1 and OLC-12, with pyridine cores and para-substituted aryl groups, show robust Orco activation. The target compound’s pyrazine core and ortho-substituent may require empirical testing to determine agonist/antagonist effects . Antimicrobial Potential: KA3 derivatives with pyridin-4-yl and substituted aryl groups exhibit MIC values <50 µg/mL against bacterial strains. The target compound’s pyrazine moiety could enhance activity against resistant pathogens .
Biological Activity
N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.5 g/mol. Its structural characteristics include a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6OS |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to its antimicrobial effects.
Antifungal Effects
This compound also shows promise as an antifungal agent. Triazole derivatives are well-known for their ability to inhibit the synthesis of ergosterol in fungal cell membranes . This activity can be particularly beneficial in treating fungal infections that are resistant to conventional therapies.
Anticancer Potential
The anticancer properties of triazole compounds have been extensively studied. They are believed to exert their effects through multiple mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. Some studies have reported that triazole derivatives can inhibit key enzymes involved in cancer cell metabolism .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:
- Inhibition of Enzyme Activity : Targeting specific enzymes involved in microbial metabolism or cancer cell growth.
- Disruption of Membrane Integrity : Altering the permeability of microbial or cancer cell membranes.
- Interference with Nucleic Acid Synthesis : Affecting DNA or RNA synthesis in pathogens or cancer cells.
Case Studies and Research Findings
Several studies have examined the biological activity of triazole derivatives similar to this compound:
-
Antimicrobial Efficacy : A comparative study showed that triazole compounds had Minimum Inhibitory Concentrations (MIC) significantly lower than traditional antibiotics against a panel of bacterial strains .
Compound MIC (μg/mL) Target Organism Triazole Derivative A 0.125 Staphylococcus aureus Triazole Derivative B 0.250 Escherichia coli - Antifungal Activity : Triazole derivatives demonstrated effective antifungal activity against Candida species with MIC values ranging from 0.5 to 8 μg/mL .
- Anticancer Studies : In vitro studies indicated that certain triazole compounds could reduce the viability of cancer cells by over 50% at concentrations as low as 10 μM .
Q & A
Q. What computational tools predict its pharmacokinetic properties?
- Methodology : Employ QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess binding stability to plasma proteins like albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
